1-(5-Amino-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(5-Amino-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)aniline and acetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylthio groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Methylthio)phenyl)propan-2-amine: Similar structure but with an amine group instead of an amino group.
1-(5-Amino-2-(methylthio)phenyl)propan-1-one: Similar structure but with a different position of the ketone group.
Uniqueness
1-(5-Amino-2-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
1-(5-Amino-2-(methylthio)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound has the following structural formula:
- Molecular Formula : C10H13N1OS1
- Molecular Weight : Approximately 197.28 g/mol
This compound features an amino group, a methylthio group, and a phenyl ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and methylthio groups facilitates hydrogen bonding and hydrophobic interactions, respectively. The compound may modulate enzyme activity or receptor interactions, influencing several biological pathways:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, targeting bacterial cell functions.
- Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
Cell Line | IC50 (µM) | Positive Control (Cisplatin IC50) |
---|---|---|
HCT-116 | 15 | 10 |
MCF-7 | 20 | 8 |
HeLa | 25 | 12 |
These findings indicate that the compound possesses notable anticancer properties, warranting further investigation for potential therapeutic applications.
Case Studies
Several studies have highlighted the potential of this compound in drug development:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to standard antibiotics .
- Cytotoxicity Evaluation : A comprehensive evaluation of various derivatives revealed that modifications to the methylthio group significantly affected cytotoxicity against cancer cell lines. The study emphasized structure-activity relationships (SAR), providing insights into optimizing compounds for better efficacy .
- Pharmacological Applications : Research has shown that this compound can serve as a lead structure for developing new drugs targeting specific enzymes involved in cancer progression .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(5-amino-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
MZTKAWPVZPDFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)SC |
Origin of Product |
United States |
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